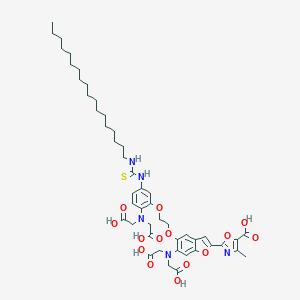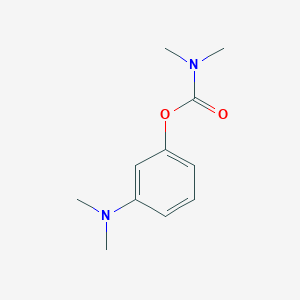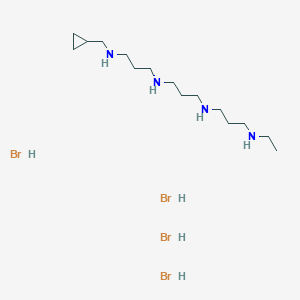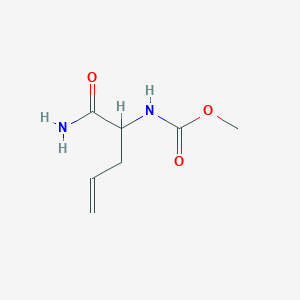
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, also known as MBOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and the cysteine residue, which can be detected and quantified using a variety of methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Effets Biochimiques Et Physiologiques
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit a range of biochemical and physiological effects. One study found that methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its specificity for cysteine residues in proteins. This specificity allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. However, one limitation of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its potential toxicity. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit cytotoxic effects in some cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the study of the physiological effects of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, particularly its potential role in the treatment of neurological disorders. Additionally, the development of new derivatives of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate with improved specificity and reduced toxicity could have important implications for scientific research.
Conclusion:
In conclusion, methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for cysteine residues in proteins allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. While methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has some limitations, its potential applications in scientific research make it an important compound for further study.
Méthodes De Synthèse
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can be synthesized via several methods, including the reaction of cysteine with methyl isocyanate or the reaction of methyl carbamate with cysteine. One commonly used method involves the reaction of cysteine with methyl isocyanate in the presence of a catalyst such as triethylamine. This method has been shown to yield high purity methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and is relatively simple to perform.
Applications De Recherche Scientifique
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been widely studied for its potential applications in scientific research. One area of interest is its role in the study of protein structure and function. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to react specifically with the thiol group of cysteine residues in proteins, allowing for the selective labeling of these residues. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Propriétés
Numéro CAS |
145275-70-3 |
|---|---|
Nom du produit |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
Clé InChI |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
SMILES canonique |
COC(=O)NC(CC=C)C(=O)N |
Synonymes |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B141690.png)
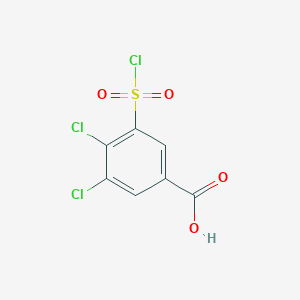
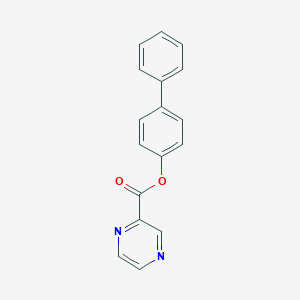
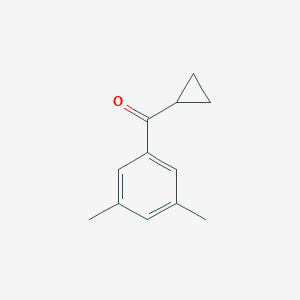
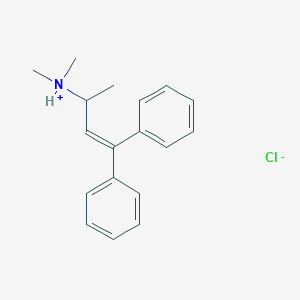
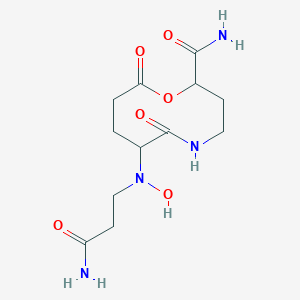
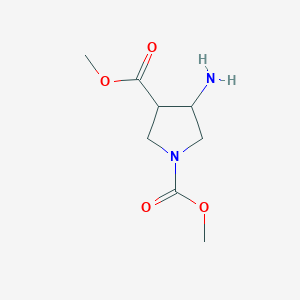
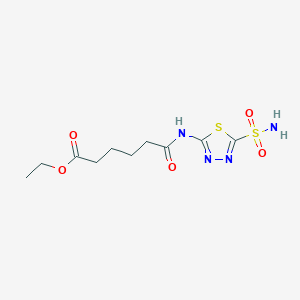
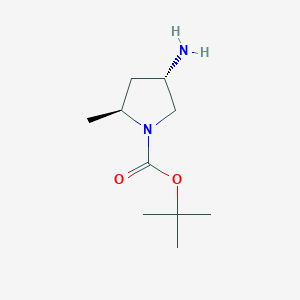
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
